Ethyl thiazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl thiazole-4-carboxylate and its derivatives involves various chemical reactions, highlighting the versatility and reactivity of this compound. For instance, the compound has been synthesized through the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate, followed by characterization using techniques such as FTIR, NMR, and X-ray diffraction methods (Haroon et al., 2018). Another notable synthesis approach involves the reaction of ethyl 2-amino-thiazole-4-carboxylate with thiourea and ethyl bromopyruvate by solvent-free methods, leading to the production of ethyl 2-bromothiazole-4-carboxylate (Zhou Zhuo-qiang, 2009).
Molecular Structure Analysis
The molecular structure of ethyl thiazole-4-carboxylate derivatives has been extensively analyzed through spectroscopic methods and density functional theory (DFT). Studies reveal insights into the molecular geometry, vibrational assignments, and chemical shifts, offering a comprehensive understanding of the compound's structure at the quantum chemical level (Haroon et al., 2018).
Chemical Reactions and Properties
Ethyl thiazole-4-carboxylate participates in various chemical reactions, contributing to its wide range of applications. Its chemical reactivity has been explored through the synthesis of derivatives with potential anticancer activity, demonstrating the compound's significance in pharmaceutical research (El-Subbagh et al., 1999).
Physical Properties Analysis
The physical properties of ethyl thiazole-4-carboxylate derivatives, such as melting points and solubility, are crucial for their application in various fields. These properties are determined through experimental methods, providing a basis for further applications and studies.
Chemical Properties Analysis
The chemical properties, including reactivity and stability of ethyl thiazole-4-carboxylate derivatives, are influenced by their molecular structure. Studies involving DFT calculations and spectroscopic analysis shed light on these properties, offering insights into the compound's behavior in chemical reactions (Haroon et al., 2018).
Scientific Research Applications
Carbonic Anhydrase-III Inhibitors
- Scientific Field: Biochemistry
- Application Summary: Ethyl thiazole-4-carboxylate is used in the synthesis of 2,4,5-trisubstitutedthiazoles, which have been evaluated as carbonic anhydrase-III inhibitors .
- Methods of Application: The compounds were synthesized, characterized, and evaluated for their carbonic anhydrase (CA)-III inhibitory activities using the size exclusion Hummel–Dreyer method (HDM) of chromatography .
- Results: Compound 12a with a free amino group at the 2-position, carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of the scaffold was found to be the most potent CA-III inhibitor (Ki= 0.5µM) .
Material Science Research
- Scientific Field: Material Science
- Application Summary: Ethyl thiazole-4-carboxylate is used in the synthesis of ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT), a compound studied for its structural, molecular, and spectral properties .
- Methods of Application: The EDMT molecule is synthesized and characterized by UV-Visible, FT-IR, 1H NMR, 13C NMR, DEPT, and mass spectral techniques . The density functional theory (DFT) investigation was performed using the B3LYP level of theory at 6-311++G (d,p) basis set .
- Results: Experimental and theoretical UV-Visible spectra were compared in the study . Various reactivity descriptors are discussed .
Synthesis of Thiazole Ester
- Scientific Field: Organic Chemistry
- Application Summary: Ethyl thiazole-4-carboxylate is used in the synthesis of a thiazole ester, specifically ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate .
- Methods of Application: The compound was synthesized by refluxing 1-(2-nitrobenzylidene)thiosemicarbazide and ethyl bromopyruvate . It was characterized by spectrometric, spectroscopic, and single crystal (SC-XRD) techniques .
- Results: The compound was evaluated for its anti-oxidant and anti-microbial activities . Theoretical harmonic frequencies were optimized . It was found that the –NO2 substituent plays a vital role for the relatively small HOMO–LUMO (highest occupied molecular orbital-lowest unoccupied molecular orbital) gap and overall electronic properties when compared with similar thiazole carboxylates .
Synthesis of 2,4,5-Trisubstitutedthiazoles
- Scientific Field: Organic Chemistry
- Application Summary: Ethyl thiazole-4-carboxylate is used as a building block in the synthesis of various organic compounds, including 2,4,5-trisubstitutedthiazoles .
- Methods of Application: The specific methods of synthesis can vary, but typically involve reactions with various organic reagents under controlled conditions .
- Results: The resulting 2,4,5-trisubstitutedthiazoles can have a variety of applications in different fields, depending on the specific substituents used .
Synthesis of Ethyl 2-[2-(2-Nitrobenzylidene)hydrazinyl]thiazole-4-Carboxylate
- Scientific Field: Organic Chemistry
- Application Summary: Ethyl thiazole-4-carboxylate is used in the synthesis of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate .
- Methods of Application: The compound was synthesized by refluxing 1-(2-nitrobenzylidene)thiosemicarbazide and ethyl bromopyruvate . It was characterized by spectrometric, spectroscopic, and single crystal (SC-XRD) techniques .
- Results: The compound was evaluated for its anti-oxidant and anti-microbial activities . Theoretical harmonic frequencies were optimized . It was found that the –NO2 substituent plays a vital role for the relatively small HOMO–LUMO (highest occupied molecular orbital-lowest unoccupied molecular orbital) gap and overall electronic properties when compared with similar thiazole carboxylates .
Safety And Hazards
While specific safety and hazard information for Ethyl thiazole-4-carboxylate is not available, general precautions for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping containers tightly closed in a dry, cool and well-ventilated place .
properties
IUPAC Name |
ethyl 1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-10-4-7-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOKFEJMEJKVGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407423 | |
Record name | Ethyl thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl thiazole-4-carboxylate | |
CAS RN |
14527-43-6 | |
Record name | Ethyl thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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